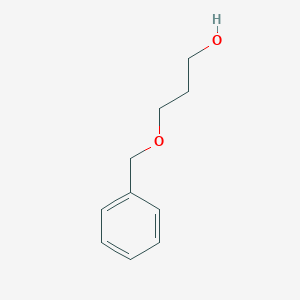
3-苄氧基-1-丙醇
概述
描述
Synthesis Analysis
The synthesis of compounds related to 3-benzyloxy-1-propanol involves various chemical reactions. For instance, the synthesis of 1-amino-3-aryloxy-2-propanols, which share a similar aryloxypropanol core, has been explored for their potential as cardioselective beta-blockers . Additionally, the construction of benzofuran scaffolds via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids indicates the versatility of aryloxy motifs in complex molecule synthesis . The synthesis of 2,3-epoxyl-1,3-diaryl-1-propanone using phase transfer catalysts and ultrasound irradiation also demonstrates advanced techniques in synthesizing compounds with a propanol backbone .
Molecular Structure Analysis
The molecular structure of 3-benzyloxy-1-propanol would consist of a benzyl group attached to an oxygen atom, which is then connected to a three-carbon chain ending with a hydroxyl group. The structural investigations of related compounds, such as a symmetrically trisubstituted benzene derivative with propiolic acid side arms, provide insights into the conformation and electronic distribution of such molecules .
Chemical Reactions Analysis
Chemical reactions involving compounds with a similar structure to 3-benzyloxy-1-propanol include the synthesis of homologues through various organic transformations such as isomerization, Dieckmann condensation, and Grignard reactions . The behavior of furanones and benzoxazinones derivatives towards different nucleophiles has also been reported, which could be relevant to the reactivity of the benzyloxy group in 3-benzyloxy-1-propanol .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-benzyloxy-1-propanol are not directly discussed, related compounds provide some context. For example, the synthesis and functionalization of zwitterionic benzoxaborole complexes reveal the impact of protecting groups on solubility and reactivity, which could be applicable to the benzyl ether moiety in 3-benzyloxy-1-propanol . The asymmetric synthesis and absolute configuration determination of diastereomeric benzylic hydroxylation metabolites of metoprolol, a beta-blocker, highlight the importance of stereochemistry in the biological activity of such compounds .
科学研究应用
合成研究和化学衍生物
- 3-苄氧基-1-丙醇已被用于合成各种化学衍生物。例如,通过对2,3-环氧-3-苯基-1-丙醇进行氨解反应,得到了衍生物1-苯基-1-氨基-2,3-丙二醇,展示了该化合物在合成化学中的作用 (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956)。
- 此外,3-苄氧基-1-丙醇已被用于合成各种潜在的抗抑郁药物,展示了它在药物化学中的重要性 (J. A. Clark et al., 1979)。
催化和化学转化
- 该化合物已被用于3-烷氧基-1-丙醇中选择性催化sp3 C-O键裂解并形成C-N键,突显了它在特定催化过程中的实用性 (C. Chen & S. Hong, 2012)。
- 在有机化学领域,它已参与合成带电离子苯硼酮配合物,展示了它在创建复杂有机结构中的多功能性 (James M Gamrat et al., 2018)。
抗病毒药物合成中的应用
- 研究还在使用3-苄氧基-1-丙醇合成1-[(3-卤代-1-羟基-2-丙氧基)甲基]尿嘧啶和胸苷作为潜在抗病毒药物,表明其在抗病毒药物开发中的潜力 (E. Wang, Hou Chen, & C. Tzeng, 1993)。
不对称合成和对映选择性
- 该化合物已被用于对2-取代-1,3-丙二醇进行不对称去对称化反应,导致对映富集的3-苄氧基-1-丙醇。这凸显了它在有机反应中的不对称合成和对映选择性中的作用 (T. Harada & K. Shiraishi, 2005)。
化学分解中的中间体
- 3-苄氧基-1-丙醇已被研究为某些化合物热分解的中间体,揭示了它在化学动力学和反应机理中的作用 (W. Adam & M. Heil, 1992)。
材料科学中的可再生建筑块
- 该化合物已在可再生建筑块的背景下进行研究,以增强对苯并噁嗪环形成的反应活性,代表了在绿色化学和材料科学中的应用 (Acerina Trejo-Machin et al., 2017)。
安全和危害
3-Benzyloxy-1-propanol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .
Relevant Papers One relevant paper is “Total Synthesis of (+)-Cocaine via Desymmetrization of a meso-Dialdehyde” published in Organic Letters . This paper discusses the use of 3-Benzyloxy-1-propanol as a starting reagent in the total synthesis of (+)-cocaine .
属性
IUPAC Name |
3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCYABRIJPUVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324524 | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-1-propanol | |
CAS RN |
4799-68-2 | |
| Record name | 3-(Benzyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4799-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


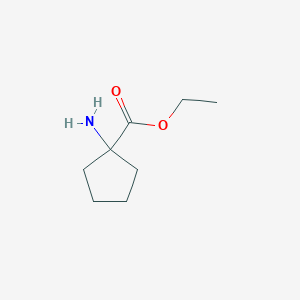

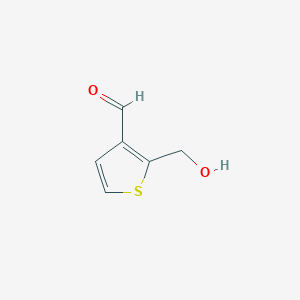

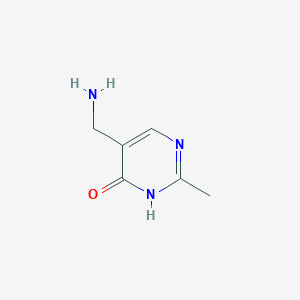
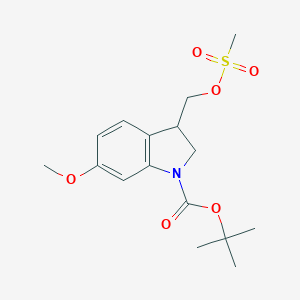
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)


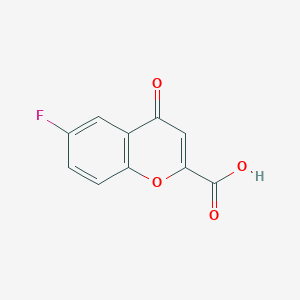


![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)